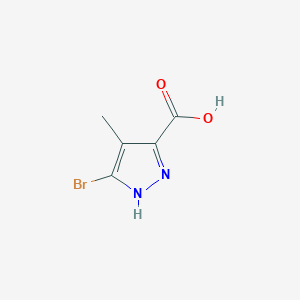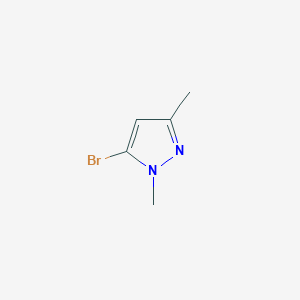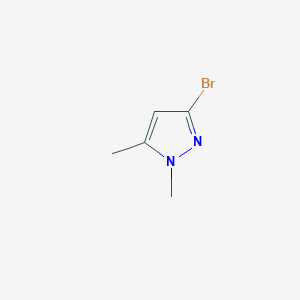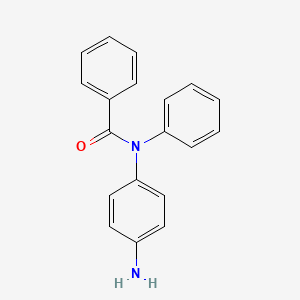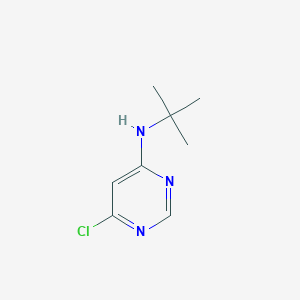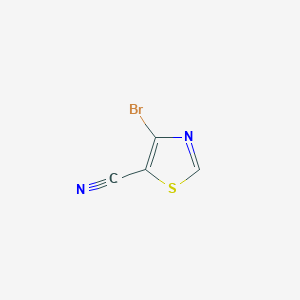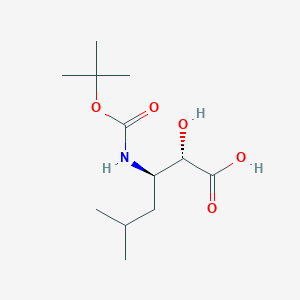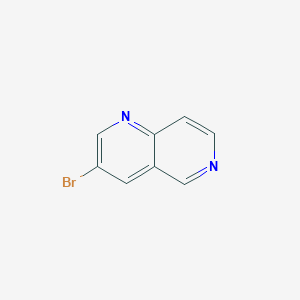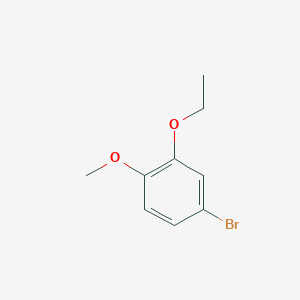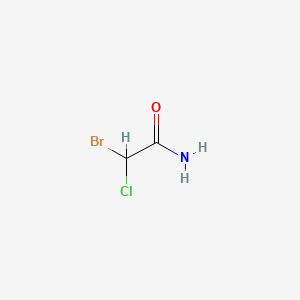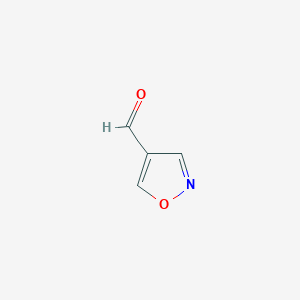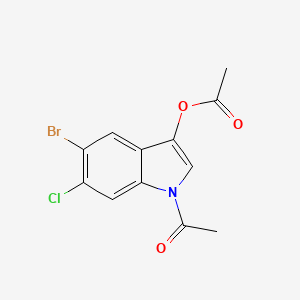
Acétate de 1-acétyl-5-bromo-6-chloro-1H-indol-3-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes bromine, chlorine, and acetyl functional groups attached to the indole core. The presence of these substituents imparts distinct chemical and biological properties to the molecule.
Applications De Recherche Scientifique
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often result in the inhibition or activation of specific enzymes, thereby affecting cellular processes and metabolic pathways.
Cellular Effects
The effects of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate may affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways . Additionally, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate may modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate in in vitro or in vivo studies may result in alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Indole derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, this compound may interact with enzymes involved in the synthesis and degradation of key metabolites, thereby modulating metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport and distribution.
Subcellular Localization
The subcellular localization of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 5-bromo-6-chloroindole, followed by esterification with acetic anhydride. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process efficiently .
Analyse Des Réactions Chimiques
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Comparaison Avec Des Composés Similaires
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate can be compared with other indole derivatives such as:
- 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
- 1-Acetyl-3-bromoindole
- 1-Acetylindoline-5-sulfonyl chloride These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of bromine, chlorine, and acetyl groups in 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate imparts distinct reactivity and potential applications .
Propriétés
IUPAC Name |
(1-acetyl-5-bromo-6-chloroindol-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSOMKUVYQFRDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-96-7 |
Source


|
| Record name | 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)
